molecular formula C19H16N2O4S B3495031 N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

Cat. No.: B3495031
M. Wt: 368.4 g/mol
InChI Key: KRIGMNYKZNULRZ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that features a thiophene ring, a chromenone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the cyano and methyl groups: Functionalization of the thiophene ring to introduce cyano and methyl groups.

    Synthesis of the chromenone moiety: The chromenone structure can be synthesized through condensation reactions involving salicylaldehyde derivatives.

    Coupling reactions: The thiophene and chromenone moieties are coupled through an acetamide linkage using reagents like acetic anhydride and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development.

Medicine

The compound or its derivatives could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propionamide
  • N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-10-6-18(23)25-16-7-13(4-5-14(10)16)24-9-17(22)21-19-15(8-20)11(2)12(3)26-19/h4-7H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIGMNYKZNULRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(C(=C(S3)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
Reactant of Route 6
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N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide

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